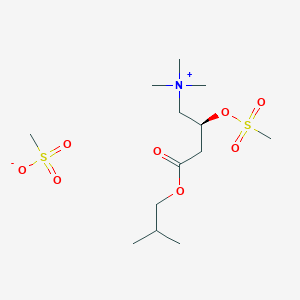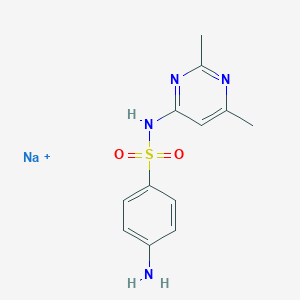
1-棕榈酰-2-油酰-3-亚油酰-消旋甘油酯
描述
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triglyceride composed of three fatty acids: palmitic acid, oleic acid, and linoleic acid. This compound is commonly found in seed and vegetable oils, including olive, sesame, soybean, canola, corn, and hazelnut oils . It is a significant component in the analysis of sesame oil for pharmaceutical applications .
科学研究应用
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component in nutritional supplements.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals
作用机制
Target of Action
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a type of triglyceride . Triglycerides are a type of fat found in the blood and are used by the body to produce energy. They are a key structural lipid in breast milk fat, playing a critical role in providing nutrients and energy for infants .
Mode of Action
It is known that it reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
Result of Action
The result of the action of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is the reduction of interfacial tension at the air/water interfaces in the alveoli . This helps prevent the collapse of the alveoli, thereby aiding in respiration . It also plays a critical role in providing nutrients and energy for infants .
准备方法
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through enzymatic methods using immobilized lipase-catalyzed reactions. This method involves the esterification of glycerol with the respective fatty acids under controlled conditions . The reaction typically occurs at moderate temperatures and neutral pH to ensure the stability of the enzyme and the integrity of the product.
Industrial Production Methods
Industrial production of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol involves the extraction and purification of the compound from natural sources such as seed and vegetable oils. The process includes steps like solvent extraction, filtration, and chromatographic techniques to isolate and purify the triglyceride .
化学反应分析
Types of Reactions
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: In the presence of water and enzymes like lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids, often catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of light or heat.
Hydrolysis: Water and lipase enzymes are typically used under mild conditions.
Transesterification: Catalysts like sodium methoxide or lipases are used under controlled temperatures and pH.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid, oleic acid, linoleic acid) and glycerol.
Transesterification: New triglycerides with different fatty acid compositions.
相似化合物的比较
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids. Similar compounds include:
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid at the sn-1 position, palmitic acid at the sn-2 position, and linoleic acid at the sn-3 position.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol: Contains two oleic acid molecules and one linoleic acid molecule.
1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acid molecules and one oleic acid molecule.
These similar compounds differ in their fatty acid composition, which can influence their physical properties and biological activities.
属性
IUPAC Name |
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLAHZTWGPHKFF-FBSASISJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345857 | |
| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2680-59-3 | |
| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PALMITOYL-2-OLEOYL-3-LINOLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol in the lifecycle of Gibberella zeae?
A1: In Gibberella zeae, 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol plays a crucial role in sexual development. Research has shown that deletion of the gene ACS1, which encodes for an acetyl-CoA synthetase enzyme, leads to a significant reduction in 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol production . This reduction directly impairs the formation and maturation of perithecia, the sexual fruiting bodies of the fungus.
Q2: How was 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol analyzed in this research?
A2: While the research on Gibberella zeae focused on the genetic and developmental consequences of reduced 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol, a separate study demonstrated the analysis of this lipid using laser desorption/ionization mass spectrometry (LDI-MS). This technique allows for the direct detection and analysis of lipids without the need for extensive sample preparation, making it a valuable tool for lipid research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate](/img/structure/B16343.png)


![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol](/img/structure/B16347.png)




![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)

